H-Asp(otbu)-NH2 hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

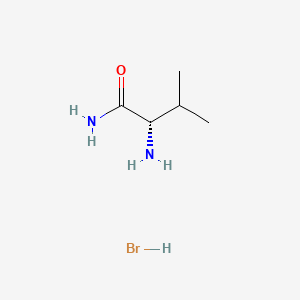

“H-Asp(otbu)-NH2 hcl” is an aspartic acid derivative . It is a laboratory product for research use only and not for personal consumption . It is recognized to be beneficial as ergogenic dietary substances .

Molecular Structure Analysis

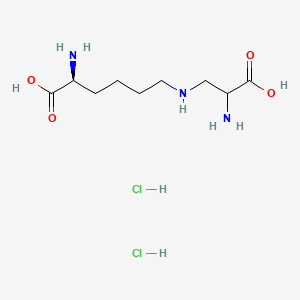

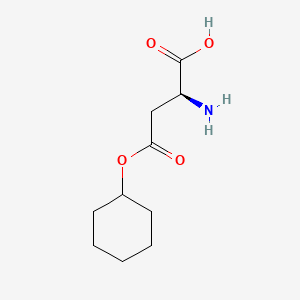

The molecular structure of “H-Asp(otbu)-NH2 hcl” is represented by the SMILES CodeO=C (OC (C) (C)C) [ [email protected]@H] (N)CC (OC)=O.Cl . The molecular weight is 239.70 and the formula is C9H18ClNO4 . Physical And Chemical Properties Analysis

“H-Asp(otbu)-NH2 hcl” is a white powder . It has a molecular weight of 239.70 and a formula of C9H18ClNO4 . It is soluble in DMSO and should be stored at -20°C .科学的研究の応用

Cardioprotective Properties

A novel tetrapeptide derivative incorporating a structure similar to H-Asp(otbu)-NH2 HCl demonstrated significant cardioprotective properties. In a study conducted on rats, this derivative effectively decreased serum marker enzyme levels and restored electrocardiographic changes towards normalcy. It also inhibited the toxicity of free radicals by increasing the levels of antioxidants. These findings suggest that such peptides could serve as potent cardioprotective agents with membrane-stabilizing action (Manikandan et al., 2002).

Peptide Synthesis and Modification

In the context of peptide synthesis, the usage of H-Asp(otbu)-NH2 HCl or its derivatives is quite prominent. For instance, a newly developed Fmoc-Asp derivative was employed to minimize the formation of aspartimide-related by-products in peptide synthesis. This approach proved to be efficient in synthesizing hexapeptides incorporating various residues, highlighting the significance of the Asp moiety in minimizing by-product formation and enhancing the stability of peptide structures (Mergler & Dick, 2005).

Catalytic Activity and Asymmetric Reactions

H-Asp(otbu)-NH2 HCl and its analogs have also been investigated for their catalytic properties. For example, H-Pro-Pro-Asp-NH2, a peptide incorporating a similar aspartic structure, was identified as a versatile catalyst for asymmetric aldol reactions. The spatial arrangement of the catalytic groups in this peptide was critical for its efficiency, demonstrating the importance of the precise positioning of functional groups for catalytic activity (Revell & Wennemers, 2008).

Chemical Reactivity and Stability

In another study, the reactivity and stability of various chemical compounds were explored, where derivatives of H-Asp(otbu)-NH2 HCl were used. The study demonstrated the resilience of specific nitride groups towards protonation by weak acids and their susceptibility to ligand loss by protonolysis when exposed to stronger acids. This research underscores the nuanced reactivity of chemical compounds containing nitride groups and highlights the importance of understanding the chemical environment and the supporting ligands for proper manipulation and utilization of these compounds (Keener, Scopelliti & Mazzanti, 2021).

Safety and Hazards

“H-Asp(otbu)-NH2 hcl” is a laboratory product for research use only and not for personal consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQDVMGXZJHTN-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704856 |

Source

|

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3,4-diamino-4-oxobutanoate hydrochloride | |

CAS RN |

92786-68-0 |

Source

|

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。